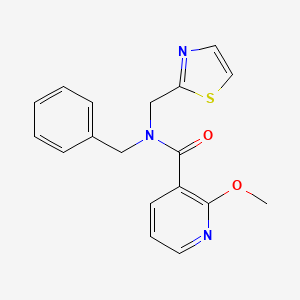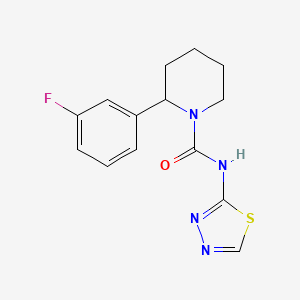
4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a pyrazole ring and a piperidine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group. The pyrimidine core is then synthesized and coupled with the pyrazole intermediate. Finally, the piperidine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(2-Hydroxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine
- 4-(1-(2-Chlorophenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine
- 4-(1-(2-Methylphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine
Uniqueness
What sets 4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[1-(2-methoxyphenyl)pyrazol-4-yl]-N-piperidin-4-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-26-18-5-3-2-4-17(18)25-13-14(12-22-25)16-8-11-21-19(24-16)23-15-6-9-20-10-7-15/h2-5,8,11-13,15,20H,6-7,9-10H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRMVALEGPUUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NC4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-phenylprop-2-yn-1-yl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}prop-2-en-1-amine](/img/structure/B5905863.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}propan-1-amine](/img/structure/B5905865.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-methoxy-2,2-dimethylchroman-4-amine](/img/structure/B5905869.png)
![N-[4-(2-{[1-(1H-imidazol-1-ylmethyl)-2-methylpropyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5905890.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3-furylmethyl)-2-methylpropan-1-amine](/img/structure/B5905893.png)
![4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5905901.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5905909.png)
![2-[(2-chlorobenzyl)thio]-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5905919.png)

![Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone](/img/structure/B5905933.png)
![4-[benzyl(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]butan-1-ol](/img/structure/B5905939.png)
![N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5905948.png)
